2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a 2-chloro group and linked via an amide bond to a 3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl moiety.
Properties
IUPAC Name |
2-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZGVSQBYXCLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a multicomponent reaction that efficiently constructs the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of catalysts such as dibenziodolium triflate and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Critical Analysis of Divergent Features
- Heterocyclic Core : Imidazo[1,2-a]pyrimidine offers two nitrogen atoms in the pyrimidine ring, enhancing hydrogen-bonding capacity compared to pyridine analogs .
- Substituent Position: 2-Chloro on benzamide (target compound) vs.
- Bioavailability : Compounds with oxo-pyrido systems () exhibit higher molecular weights (>400 Da), possibly violating Lipinski’s rules .
Biological Activity
Overview
2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. The compound features a complex structure that includes a benzamide core and an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H15ClN4O
- Molecular Weight : 364.81 g/mol
- CAS Number : 862811-72-1
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has been reported to inhibit the activity of ABL1 and SRC kinases, which are crucial in cancer progression and cell proliferation.
- Receptor Modulation : It may also interact with various receptors, potentially modulating their activity and influencing downstream signaling cascades.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In cellular assays, the compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against K562 cells (a model for chronic myeloid leukemia), indicating potent activity against BCR-ABL positive cells.
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 0.67 |
| Ba/F3 BCR-ABL | 0.47 |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications:
- Mechanistic Studies : It was found to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
-
Case Study on Kinase Inhibition :
- A study published in Journal of Medicinal Chemistry reported that derivatives of imidazo[1,2-a]pyrimidines, including this compound, were evaluated for their ability to inhibit RET kinase. Results indicated that modifications to the imidazo core could enhance potency and selectivity toward RET kinase inhibition.
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Clinical Implications :
- Research has suggested that compounds with similar structures may be effective in overcoming resistance mechanisms in cancer therapy. The dual action on both kinase inhibition and modulation of inflammatory pathways positions this compound as a candidate for further clinical investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
